5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a piperidine ring. The presence of the imidazole and sulfonyl groups adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves the use of methanol and a suitable catalyst.
Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions.
Incorporation of the Imidazole and Sulfonyl Groups: These groups are introduced through specific substitution reactions, often requiring the use of protecting groups to ensure selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the imidazole ring or the sulfonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in biochemical assays.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine
- 5-(2-methylimidazol-1-yl)isophthalic acid
Uniqueness
What sets 5-methyl-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyrimidine apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the imidazole and sulfonyl groups allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
5-methyl-2-[[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-12-6-16-15(17-7-12)23-10-13-4-3-5-20(8-13)24(21,22)14-9-19(2)11-18-14/h6-7,9,11,13H,3-5,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKNYGAQZYKEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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